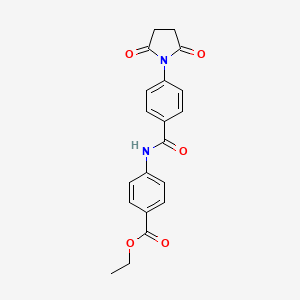

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate is an organic compound with a complex structure that includes a pyrrolidinone ring and benzamido groups

Mecanismo De Acción

Target of Action

It has been found to improve monoclonal antibody production in chinese hamster ovary cells , suggesting that it may interact with cellular mechanisms involved in protein synthesis and secretion.

Mode of Action

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate appears to modulate cellular metabolism. It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may interact with cellular energy metabolism pathways, potentially influencing the efficiency of protein production.

Biochemical Pathways

The compound also suppressed the galactosylation on a monoclonal antibody , indicating a potential influence on protein glycosylation pathways.

Result of Action

The primary observed result of the action of this compound is an increase in monoclonal antibody production in Chinese hamster ovary cells . This is accompanied by a suppression of cell growth, increased glucose uptake, and increased intracellular ATP . The compound also suppressed the galactosylation on a monoclonal antibody , which is a critical quality attribute of therapeutic monoclonal antibodies.

Análisis Bioquímico

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2,5-dioxopyrrolidin-1-yl benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted benzamido derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

- 2,5-Dioxopyrrolidin-1-yl (phenyl)acetamides

Uniqueness

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidinone ring and benzamido groups makes it particularly versatile for various applications .

Actividad Biológica

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a dioxopyrrolidinyl moiety, which is known for its diverse biological properties. The molecular formula is C18H18N2O4, and it has a molecular weight of approximately 342.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 342.35 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which play crucial roles in pain and inflammation responses.

- Neurotransmitter Modulation : It interacts with neurotransmitter receptors in the central nervous system, potentially modulating the release of neurotransmitters like serotonin and dopamine, which are vital for mood regulation and cognitive functions.

- Antioxidant Activity : this compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells, which is linked to various neurodegenerative diseases.

Neuroprotective Effects

Research indicates that compounds similar to this compound demonstrate neuroprotective effects. For example, studies have shown that derivatives containing the dioxopyrrolidinyl group can protect neuronal cells from apoptosis induced by oxidative stress .

Anticonvulsant Properties

In related studies involving dioxopyrrolidinyl compounds, such as N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), significant anticonvulsant activity was observed in various animal models of epilepsy. AS-1 showed efficacy in the maximal electroshock test and the pentylenetetrazole (PTZ) test. This suggests that this compound may have similar potential as an anticonvulsant agent.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

- Anticonvulsant Activity : In a study examining AS-1's effects on drug-resistant epilepsy models, it was found that doses ranging from 15 mg/kg to 60 mg/kg provided significant protection against seizures induced by PTZ . This highlights the potential for similar compounds to be developed into effective anticonvulsants.

- Neuroprotective Studies : Another study demonstrated that dioxopyrrolidin derivatives could significantly reduce neuronal damage in models of oxidative stress. This positions such compounds as candidates for treating neurodegenerative diseases like Alzheimer's.

Propiedades

IUPAC Name |

ethyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-2-27-20(26)14-3-7-15(8-4-14)21-19(25)13-5-9-16(10-6-13)22-17(23)11-12-18(22)24/h3-10H,2,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZNGCSQQYVVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.